
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an amino group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the boronate ester: The pyrazole derivative is then reacted with a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium, under Suzuki coupling conditions.
Amination: The amino group is introduced via nucleophilic substitution or reductive amination.
Hydroxylation: The ethan-1-ol moiety is introduced through a reaction with an appropriate alcohol or via reduction of a corresponding carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can undergo reduction to form various derivatives.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of biaryl compounds or other substituted derivatives.
Scientific Research Applications
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The boronate ester moiety can interact with diols or other nucleophiles, making it useful in biochemical assays or as a targeting moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: shares similarities with other boronate esters and pyrazole derivatives.
Boronate esters: Compounds like phenylboronic acid or pinacolborane.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone or pyrazole-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of both an amino group and a boronate ester provides opportunities for unique interactions and transformations in chemical and biological systems.
Biological Activity
The compound 2-(4-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a novel boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Chemical Structure and Properties
The molecular formula of the compound is C10H16BN3O2, with a molecular weight of approximately 221.07 g/mol. The structure features a pyrazole ring and a boron-containing moiety known as tetramethyl dioxaborolane . This unique structure is expected to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H16BN3O2 |
Molecular Weight | 221.07 g/mol |
Melting Point | 212°C |
Purity | ≥98% |
Synthesis
The synthesis of the compound typically involves the reaction of 4-amino-1H-pyrazole with a boronic acid derivative in the presence of appropriate catalysts. The reaction conditions can be optimized to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and boron moieties exhibit significant anticancer activity. For instance, compounds similar to This compound have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism was linked to the modulation of signaling pathways involved in cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed promising results, indicating potential applications in treating infections.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The proposed mechanism of action includes:
- Interaction with Enzymes : The boron atom may interact with specific enzymes or receptors, altering their activity.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Cell Signaling Pathways : It may inhibit pathways such as PI3K/Akt or MAPK that are crucial for cell survival and proliferation.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship has shown that modifications to the pyrazole ring and boron moiety can significantly affect the biological activity. For example, varying substituents on the pyrazole ring can enhance selectivity towards certain cancer types or improve antimicrobial efficacy.
Properties
CAS No. |
948593-47-3 |
---|---|
Molecular Formula |
C11H20BN3O3 |
Molecular Weight |
253.11 g/mol |
IUPAC Name |
2-[4-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H20BN3O3/c1-10(2)11(3,4)18-12(17-10)9-8(13)7-14-15(9)5-6-16/h7,16H,5-6,13H2,1-4H3 |
InChI Key |
VVKIKYBJBDGURU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
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